2-[3-[Bis(2-hydroxyethyl)amino]propyl-octadecylamino]ethanol;hydrofluoride
Description
Historical Trajectories and Chemical Evolution of Amine Fluorides
The history of amine fluorides dates back to the 1950s, with development efforts undertaken by companies like GABA in collaboration with research institutions. wikipedia.org Early research explored the potential of using organic molecules as carriers to enhance fluoride (B91410) uptake by tooth enamel, building on observations about the permeability of enamel to organic substances like urea. wikipedia.org
Initial studies in the late 1950s demonstrated that certain amine fluoride compounds exhibited superior performance compared to inorganic fluorides in reducing enamel solubility in vitro. wikipedia.org This early work highlighted the distinct chemical behavior of fluoride when associated with organic amine structures. Further research in the 1960s reinforced the advantages of organic fluorides, noting their pronounced affinity for enamel and their ability to increase fluoride content within the enamel structure. wikipedia.org This period marked a significant step in the chemical evolution of fluoride compounds for specific applications, moving beyond simple inorganic salts like sodium fluoride. wikipedia.orgnih.gov
The development of amine fluorides like Olaflur represented a progression in the chemical design of fluoride-delivery agents. Unlike inorganic fluorides where the fluoride ion is associated with a metal cation (e.g., Na⁺ in NaF), in amine fluorides, the fluoride ion is the counterion to an organic ammonium (B1175870) cation. wikipedia.orgmedkoo.com This structural difference imparts distinct chemical properties, including surfactant characteristics due to the presence of long hydrocarbon chains in the organic cation. wikipedia.orgmedkoo.com Olaflur, with its complex structure featuring a long lipophilic chain and hydrophilic groups, is a notable example of this chemical evolution, designed to interact effectively with organic surfaces. wikipedia.orgontosight.aimedkoo.com
Foundational Chemical Principles of Alkylammonium Fluorides
Alkylammonium fluorides, such as Olaflur, are salts where the cation is an alkyl-substituted ammonium species and the anion is fluoride (F⁻). wikipedia.orgmedkoo.com The foundational chemical principles governing their behavior are largely dictated by the interplay between the organic cation and the fluoride anion.
The structure of Olaflur, N,N,N'-tris(2-hydroxyethyl)-N'-octadecylpropane-1,3-diamine dihydrofluoride, features a complex organic cation derived from a diamine with hydroxyethyl (B10761427) and a long octadecyl (C18) hydrocarbon chain, paired with two fluoride anions. nih.govwikipedia.orgontosight.ai This cation possesses a positively charged nitrogen center and a significant non-polar hydrocarbon tail. wikipedia.orgmedkoo.comnih.gov
A key principle of alkylammonium fluorides is the influence of the organic cation on the fluoride ion's activity and interaction with surfaces. The long lipophilic hydrocarbon chain in the Olaflur cation contributes surfactant properties to the molecule. wikipedia.orgmedkoo.com This surfactant nature allows Olaflur to form a film or layer on surfaces, such as the hydroxyapatite (B223615) of tooth enamel. wikipedia.orgmedkoo.com This film facilitates the localized delivery and interaction of fluoride ions with the surface.
Compared to simple inorganic fluoride salts, the organic cation in alkylammonium fluorides can influence the solubility and stability of the fluoride in various media. While many common tetraalkylammonium fluorides can be sensitive to moisture and may decompose, the specific structure of Olaflur is designed for its intended applications. researchgate.netwikipedia.orgmicronanoeducation.orggoogle.com The interaction between the organic cation and the fluoride anion can also affect the effective "nakedness" or reactivity of the fluoride ion, potentially influencing its ability to participate in chemical reactions like the conversion of hydroxyapatite to fluorapatite (B74983). wikipedia.orgmedkoo.comresearchgate.netic.ac.uk
The dihydrofluoride form of Olaflur indicates the presence of two fluoride ions per molecule, essential for its chemical activity. ontosight.ai The chemical interaction involves the release of these fluoride ions, which can then interact with calcium ions in hydroxyapatite (Ca₅(PO₄)₃OH) on the enamel surface. This interaction can lead to the formation of fluorapatite (Ca₅(PO₄)₃F), a more acid-resistant mineral. wikipedia.orgontosight.aimedkoo.com However, research findings have also raised questions about the depth of this fluoridation and whether the mechanism solely relies on bulk fluorapatite formation, suggesting other surface interactions may also be significant. wikipedia.orgmedkoo.comncats.io
The chemical synthesis of Olaflur typically involves reactions starting from fatty acids, such as stearic acid, which provide the long hydrocarbon chain. wikipedia.org These fatty acids are converted through a series of steps involving amidation, reduction, addition of acrylonitrile, and reaction with ethylene (B1197577) oxide to form the complex amine structure, followed by reaction with hydrofluoric acid to yield the dihydrofluoride salt. wikipedia.org The synthesis process itself reflects the deliberate chemical engineering required to create this specific alkylammonium fluoride structure.
While detailed kinetic data specifically for Olaflur's reactions with hydroxyapatite in various chemical environments might be extensive and context-dependent, the foundational principle involves the heterogenous reaction between dissolved fluoride ions, facilitated by the organic cation's surface activity, and the solid mineral phase of enamel. The slightly acidic pH of amine fluoride solutions can also contribute to the rapid availability of fluoride ions for reaction with calcium in enamel. wikipedia.org
Here is a summary of some key chemical properties of Olaflur:
| Property | Value | Source |
| Molecular Formula | C₂₇H₆₀F₂N₂O₃ | nih.govwikipedia.orgmedkoo.com |
| Molar Mass | 498.785 g/mol (or 498.8 g/mol ) | nih.govwikipedia.orginvivochem.commedkoo.com |
| CAS Number | 6818-37-7 | nih.govwikipedia.orginvivochem.com |
| Appearance | Typically exists as solid at room temperature | invivochem.com |
| Boiling Point | 583.5ºC at 760 mmHg | invivochem.com |
| Flash Point | 255.7ºC | invivochem.com |
| LogP | 6.284 | invivochem.com |
| Hydrogen Bond Donor Count | 5 | invivochem.com |
| Hydrogen Bond Acceptor Count | 7 | invivochem.com |
| Rotatable Bond Count | 27 | invivochem.com |
| Heavy Atom Count | 34 | invivochem.com |
| Complexity | 339 | invivochem.com |
(Note: In an interactive environment, the table above could be sortable or searchable.)
Research findings related to the chemical behavior of amine fluorides often compare their efficacy to inorganic fluorides. Studies have indicated that amine fluorides can lead to a more powerful enrichment of fluoride in enamel, even at low concentrations, and may also exhibit effects on microbial activity, attributed to the organic fraction and its surfactant properties. wikipedia.org The ability of the alkylammonium cation to form a surface layer is a key chemical principle underlying the performance of Olaflur. wikipedia.orgmedkoo.com
Structure
2D Structure
Properties
CAS No. |
6818-37-7 |
|---|---|
Molecular Formula |
C27H59FN2O3 |
Molecular Weight |
478.8 g/mol |
IUPAC Name |
2-[3-[bis(2-hydroxyethyl)amino]propyl-octadecylamino]ethanol;hydrofluoride |
InChI |
InChI=1S/C27H58N2O3.FH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28(22-25-30)20-18-21-29(23-26-31)24-27-32;/h30-32H,2-27H2,1H3;1H |
InChI Key |
XSEKRGNRBZNHEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCCN(CCO)CCO)CCO.F |
Appearance |
Solid powder |
Other CAS No. |
6818-37-7 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Elmex Elmex gelee Elmex protector N-octadecyltrimethylenediamine-N,N,N'-tris(2-ethanol)dihydrofluoride Olaflu |
Origin of Product |
United States |
Synthetic Pathways and Chemical Modification Studies
Established Synthetic Methodologies for Olaflur
The synthesis of Olaflur typically begins with naturally occurring fatty acids, primarily stearic acid, obtained from sources such as cattle tallow (B1178427) wikipedia.org.
The established synthetic route involves a series of chemical transformations starting from fatty acids. The process includes hydrolysis of fatty acids to obtain corresponding amides, followed by catalytic reduction to yield primary amines, predominantly octadecylamine (B50001) wikipedia.org. Acrylonitrile is then added, followed by another reduction step, resulting in N-alkyl-1,3-propanediamines wikipedia.org. The two nitrogen atoms in this intermediate subsequently react with ethylene (B1197577) oxide to form tertiary amines wikipedia.org. The final step involves the addition of hydrofluoric acid to yield Olaflur wikipedia.org.
A simplified reaction scheme can be outlined as follows:
Fatty Acids (e.g., Stearic Acid) -> Hydrolysis -> Amides -> Catalytic Reduction -> Primary Amines (e.g., Octadecylamine) -> Addition of Acrylonitrile -> Reduction -> N-alkyl-1,3-propanediamines -> Reaction with Ethylene Oxide -> Tertiary Amines -> Addition of Hydrofluoric Acid -> Olaflur wikipedia.org
Due to the use of a mixture of fatty acids from natural sources, the final Olaflur product may contain molecules with alkyl chains of varying lengths, as well as hydroxyethyl (B10761427) ether byproducts from the reaction with ethylene oxide wikipedia.org. While these variations exist, the presence of these side products is generally considered clinically irrelevant wikipedia.org.
In both industrial and laboratory settings, the synthesis of Olaflur follows similar fundamental steps, albeit on different scales . A critical consideration during the synthesis, particularly in the final step involving the addition of hydrofluoric acid, is temperature control. Maintaining temperatures below 40°C during the addition of hydrogen fluoride (B91410) is important to prevent unwanted side reactions . Stoichiometric control is also crucial, with the use of approximately 1.015 equivalents of hydrogen fluoride recommended to ensure efficient conversion . Rigorous documentation of reaction conditions and validation of product purity using analytical techniques such as Nuclear Magnetic Resonance (NMR) or Mass Spectrometry are important for consistent results .
Industrial production methods involve scaling up these steps, with considerations for efficiency, yield, and purity on a larger scale .
Exploration of Analogues and Derivatives
Research extends beyond the established synthesis of Olaflur to investigate analogues and derivatives, exploring how structural modifications and variations in the fluoride counterion can impact chemical functionality.
The core structure of Olaflur consists of an alkyl ammonium (B1175870) cation and a fluoride counterion wikipedia.orgmedkoo.com. Investigations into analogues may involve modifying the alkyl chain length, the number or position of hydroxyethyl groups, or the amine structure. While specific detailed research findings on Olaflur structural analogues are not extensively detailed in the provided context, the general principle in medicinal chemistry involves synthesizing derivatives with slight structural modifications to study their properties acsmedchem.org.
The fluoride counterion is essential for Olaflur's activity ontosight.ai. However, the impact of using different fluoride-containing salts or modifying the presentation of the fluoride has been explored in the broader context of fluoride chemistry in dental care uzh.ch. For example, studies have compared the effects of amine fluoride (including Olaflur/Dectaflur), sodium fluoride, and stannous fluoride, noting that the associated cation can influence the protective efficacy of the fluoride compound uzh.ch.
The molecular architecture of Olaflur, specifically its long lipophilic chain and cationic head group, contributes significantly to its surfactant properties and its ability to interact with tooth surfaces wikipedia.orgmedkoo.comevitachem.com. This amphiphilic nature allows it to form a protective film that enhances fluoride uptake wikipedia.orgevitachem.com. The dihydrofluoride form, indicating the presence of two fluoride ions, is crucial for its biological activity ontosight.ai.
Molecular and Surface Level Mechanisms of Action
Interactions with Hydroxyapatite (B223615) Crystalline Structures
Tooth enamel is primarily composed of hydroxyapatite (HAp), a calcium phosphate (B84403) mineral with the chemical formula Ca₁₀(PO₄)₆(OH)₂ nih.gov. Olaflur provides fluoride (B91410) ions (F⁻) that interact with this structure, leading to changes that enhance the enamel's resistance to acid dissolution ontosight.aid-nb.info.
Kinetics and Thermodynamics of Fluoride Incorporation into Enamel
The incorporation of fluoride into enamel is a dynamic process influenced by kinetics and thermodynamics. When fluoride is present in the oral environment, it can interact with hydroxyapatite crystals. This interaction is favored under slightly acidic conditions, which can occur during acid challenges from bacterial metabolism in plaque dentalcare.com. The fluoride ions can substitute for hydroxyl ions (OH⁻) within the hydroxyapatite lattice due to their similar size and charge, or they can react with dissolved calcium and phosphate ions released during demineralization to form new mineral phases dentalcare.comumich.edu. Studies have shown that the uptake of fluoride into hydroxyapatite from aqueous solutions can be relatively rapid, with a significant amount of fluoride incorporated within a few minutes, reaching a point of saturation over a short timescale uni-saarland.de. The thermodynamic driving force for this substitution lies in the lower solubility product of fluorapatite (B74983) (FAp) compared to hydroxyapatite, making FAp a more stable mineral phase in acidic environments dentalcare.comama.ba.
Mechanisms of Fluorapatite Formation and Stabilization
The primary mechanism by which fluoride ions enhance enamel resistance is the formation of fluorapatite (Ca₁₀(PO₄)₆F₂) ontosight.aid-nb.info. This can occur through two main pathways:
Direct Substitution: Fluoride ions can directly substitute for hydroxyl ions within the existing hydroxyapatite crystal lattice, particularly at the crystal surface dentalcare.comumich.edu.
Precipitation: In the presence of sufficient calcium and phosphate ions, fluoride can react to precipitate new fluorapatite crystals or layers on the enamel surface, especially in areas of incipient demineralization umich.eduama.ba.
Fluorapatite is significantly less soluble than hydroxyapatite, particularly at lower pH values dentalcare.com. This reduced solubility means that enamel containing fluorapatite is more resistant to acid-induced demineralization, which is the primary cause of dental caries ontosight.aid-nb.info. The presence of fluoride also promotes the remineralization process by attracting calcium and phosphate ions, facilitating the deposition of new mineral phases that are more acid-resistant nih.govd-nb.info.
Phenomenological Observations and Mechanistic Controversies Regarding Fluoride Depth
While the formation of fluorapatite is a key mechanism, observations regarding the depth of fluoride penetration into enamel have led to some discussion and controversy. Studies using techniques like elemental depth profiling have indicated that the highest concentrations of incorporated fluoride are typically found in the outermost layers of enamel, often within a few nanometers ncats.iowikipedia.orguni-saarland.deresearchgate.net. The depth of fluoridation may reach only a few nanometers, which has raised doubts about whether the protective mechanism solely relies on the formation of fluorapatite throughout the enamel structure ncats.iowikipedia.org. Some research suggests that the amount of fluoride incorporated into the bulk enamel during routine topical application is relatively low researchgate.net.
This has led to the hypothesis that the primary protective effect might be due to the formation of a superficial, acid-resistant layer, possibly including calcium fluoride-like precipitates, which can act as a reservoir of fluoride ions released during acid challenges d-nb.infoama.ba. These precipitates can be protected from rapid dissolution by a protein coating from saliva ama.ba. The precise contribution of deep enamel fluorapatite formation versus the role of surface fluoride reservoirs and their interaction with the organic components of the tooth surface remains an area of ongoing research and discussion researchgate.net.
Role of the Organic Amine Moiety in Surface Adsorption and Film Formation
A distinctive feature of Olaflur, as an amine fluoride, is the presence of an organic amine moiety with a long lipophilic hydrocarbon chain ncats.ioinvivochem.comwikipedia.orgevitachem.com. This structural characteristic imparts surfactant properties to the molecule, playing a crucial role in its interaction with the tooth surface and the formation of a protective film ncats.ioinvivochem.comwikipedia.org.
Adsorption Isotherms and Binding Affinity Studies
The organic amine component of Olaflur facilitates its adsorption onto the tooth surface. This adsorption is influenced by the surface properties of enamel, which include hydroxyapatite crystals and the acquired pellicle (a thin film of salivary proteins and other macromolecules that quickly forms on the enamel surface after cleaning) ucl.ac.uk. The surfactant properties of the amine moiety allow Olaflur to spread effectively across the tooth surface, enhancing its contact with the enamel ncats.ioinvivochem.comwikipedia.org.
Studies on the adsorption of amine fluorides onto hydroxyapatite or enamel surfaces can be characterized by adsorption isotherms. These isotherms describe the relationship between the concentration of the adsorbate (Olaflur) in solution and the amount adsorbed onto the solid surface at a constant temperature scholarsresearchlibrary.com. While specific adsorption isotherm data for Olaflur on enamel were not extensively detailed in the provided search results, general principles of adsorption apply. The long hydrocarbon chain of the amine likely contributes to hydrophobic interactions with organic components of the pellicle and potentially the enamel surface itself, while the charged amine group can interact electrostatically with the negatively charged areas of the hydroxyapatite surface mdpi.com. The binding affinity of the amine moiety to the tooth surface is a key factor in the retention of fluoride in the oral cavity, providing a sustained release of fluoride ions drugfuture.com.
Formation and Characterization of Surface Films
The surfactant properties of the organic amine moiety enable Olaflur to form a homogeneous film layer on the surface of teeth ncats.ioinvivochem.comwikipedia.orgevitachem.com. This film is thought to play several important roles in the mechanism of action:
Facilitating Fluoride Incorporation: The film layer can help to concentrate fluoride ions at the enamel surface, thereby facilitating their uptake into the hydroxyapatite structure and the formation of fluorapatite ncats.iowikipedia.orgevitachem.com.
Protecting Against Acid Attack: The film itself may provide a physical barrier that offers some protection against acid challenges, reducing the rate of demineralization d-nb.info.
Modifying Surface Properties: The adsorption of the organic amine can alter the surface energy and charge of the enamel, potentially influencing the adhesion of bacteria and the formation of dental plaque ucl.ac.uk. Studies have investigated the effect of amine fluoride preparations on the formation and viability of oral bacterial biofilms, suggesting potential anti-adhesion properties ucl.ac.uk.
Electrostatic and Non-Covalent Interactions at Biointerfaces
At biointerfaces within the oral cavity, such as the tooth surface (composed primarily of hydroxyapatite) and bacterial cell membranes, Olaflur's cationic nature plays a significant role in its interactions. Hydroxyapatite surfaces and bacterial cell surfaces are generally negatively charged nih.govnih.govmdpi.com. The positively charged amine head group of Olaflur is attracted to these negatively charged surfaces through electrostatic interactions nih.govmedicaljournalssweden.se. This initial electrostatic attraction facilitates the adsorption of Olaflur onto these surfaces nih.gov.
Beyond electrostatic forces, non-covalent interactions, including van der Waals forces and hydrophobic interactions, also contribute to the adsorption and film formation by Olaflur's lipophilic chain wikipedia.orgucl.ac.uknanopartz.com. Van der Waals forces are weak attractive forces that operate over relatively short distances ucl.ac.uklibretexts.org. The long hydrocarbon chain of the Olaflur cation can engage in hydrophobic interactions with similar regions on bacterial membranes or adsorbed organic material on the tooth surface nanopartz.comnih.gov. These combined electrostatic and non-covalent interactions lead to the formation of a film layer on the surface of teeth wikipedia.org.
Research indicates that the electrostatic interaction between the cationic amine fluoride and negatively charged bacterial cell surfaces is pivotal in reducing biofilm formation nih.gov. This interaction affects initial bacterial adhesion and contributes to bacterial killing nih.gov. Studies have shown that the zeta potential of bacterial strains, which is a measure of their surface charge, becomes less negative upon adsorption of amine fluoride nih.gov. This change in surface charge can influence bacterial adhesion to salivary pellicles nih.gov.
The interaction of Olaflur with salivary pellicles, the proteinaceous layer that forms on tooth surfaces, also involves electrostatic and non-covalent forces. Salivary pellicles have a negative zeta potential, which becomes less negative upon the adsorption of amine fluoride nih.gov. This suggests an electrostatic interaction between the cationic Olaflur and the negatively charged components of the pellicle nih.gov. Changes in the chemical functionalities involving carbon and oxygen have been observed after amine fluoride adsorption onto pellicles, along with an increase in surface roughness nih.gov.
The adsorption of molecules to hydroxyapatite, the main component of dental enamel, can involve ion-exchange and the formation of surface complexes in aqueous solutions nih.gov. Electrostatic forces are fundamental to the binding of ionic solids like hydroxyapatite, with attractions between opposite charges increasing as their separation decreases nih.govnih.gov. While fluoride ions themselves can substitute for hydroxyl ions in hydroxyapatite through electrostatic attraction to calcium ions, the interaction of the larger Olaflur molecule with the hydroxyapatite surface involves a combination of forces nih.govnih.govresearchgate.net.
Studies investigating the interaction of amine fluorides with oral bacteria have shown that the double-charged amine cation from Olaflur preparations can be more effective than singly charged amine cations nih.gov. The matrix of bacterial biofilms may exclude amine fluorides through mechanisms such as electrostatic repulsion or hydrophobic interactions, highlighting the complexity of these interactions in a biological environment nih.gov.
The following table summarizes some observed effects related to Olaflur's interactions at biointerfaces:
| Biointerface Type | Interaction Type(s) Involved | Observed Effect(s) |
| Bacterial Cell Surfaces | Electrostatic, Non-Covalent (Hydrophobic) | Reduced net adhesion, Altered surface charge (less negative zeta potential), Reduced biofilm formation, Bacterial killing |
| Salivary Pellicle (on tooth) | Electrostatic, Non-Covalent | Adsorption of Olaflur, Less negative zeta potential, Changes in surface chemistry and roughness |
| Dental Enamel (Hydroxyapatite) | Electrostatic, Non-Covalent, Ion-Exchange (for fluoride) | Formation of a film layer, Facilitation of fluoride incorporation into enamel surface layers |
Advanced in Vitro Research Models and Mechanistic Investigations
Simulation of Oral Biofilm Environments
In vitro oral biofilm models are essential for studying the formation, development, and susceptibility of dental plaque to antimicrobial agents. These models aim to mimic the structural and physiological characteristics of in vivo oral biofilms. uzh.chnih.gov
Methodologies for Biofilm Culture and Development (e.g., Constant-Depth Film Fermenter, Flow Cell Systems)
Multiple in vitro biofilm models have been developed to study oral microorganisms and their behavior in a biofilm state. These models can be broadly categorized into closed batch culture and open continuous culture systems. uzh.chnih.gov
The Constant-Depth Film Fermenter (CDFF) is a dynamic biofilm model that allows for the control of environmental factors such as substratum, nutrient source, gas flow, and particularly, biofilm thickness. uzh.chnih.govmdpi.com It typically consists of a glass vessel with a steel plate containing sample pans where biofilms grow at a controlled depth. mdpi.com The CDFF has been used to study dental plaque biofilm development and the effects of various agents. nih.govmdpi.com
Flow cell chamber systems represent another type of continuous culture model. uzh.chnih.gov In this system, a glass slide, often coated with saliva to mimic tooth surfaces, is placed in a chamber through which a continuous flow of medium is passed. uzh.chnih.govmdpi.com This model allows for the observation of biofilm formation under flow and shear force conditions and has been used to examine the effect of antimicrobial agents on established biofilms. uzh.chmdpi.comucl.ac.uk The parallel flow cell system has proven useful for investigating processes involved in bacterial adhesion to conditioned surfaces and evaluating the effects of anti-plaque agents on bacterial adhesion, desorption, and co-adhesion. ucl.ac.ukucl.ac.uk
Batch culture models, such as the Zürich model, involve forming biofilms on surfaces like plate walls, discs, or human/bovine enamel within a well in a closed system. uzh.chnih.gov While simpler to maintain than continuous flow models, the environment in closed systems changes as nutrients are consumed and metabolic products accumulate. uzh.ch
Evaluation of Biofilm Susceptibility to Amine Fluorides
In vitro studies using models like the CDFF have investigated the susceptibility of oral bacteria, such as Streptococcus sanguis, to amine fluorides, including Olaflur. These studies have shown that bacteria growing as biofilms are generally less susceptible to amine fluorides compared to their planktonic (free-floating) counterparts. ucl.ac.ukucl.ac.uknih.govasm.org The presence of sucrose (B13894) in the growth medium has been observed to further reduce the susceptibility of both planktonic and biofilm cultures to amine fluorides. ucl.ac.ukucl.ac.uknih.govasm.org
Research using the CDFF model has indicated that the order of activity of certain amine fluorides against S. sanguis biofilms grown in specific media was Olaflur > Oleaflur > Steraflur. nih.govasm.org Inorganic fluorides did not enhance the sensitivity of S. sanguis to amine fluoride (B91410) solutions in these studies. ucl.ac.uknih.gov
The decreased susceptibility of biofilms to amine fluorides could not be solely attributed to altered growth rate, pH, or binding of the agent to exopolymer, suggesting other factors contribute to biofilm tolerance. nih.gov Studies have also utilized the CDFF to investigate the effect of Olaflur, sometimes in combination with tin fluoride, on the formation of microcosm biofilms over time, observing differences in biofilm structures compared to control groups. ucl.ac.ukucl.ac.uk
Analysis of Mineralization and Demineralization Processes
In vitro models are critical for studying the effects of agents like Olaflur on the dynamic processes of demineralization and remineralization in dental hard tissues.
In Vitro Enamel and Dentine Remineralization Models
In vitro cyclic de- and remineralization models are commonly used to simulate the conditions in the oral cavity that lead to caries development and its reversal. These models involve exposing enamel and dentine specimens to alternating cycles of demineralizing solutions (e.g., citric acid) and remineralizing solutions. nih.govcapes.gov.br
Studies utilizing such models have evaluated the effect of fluoride, including from Olaflur-containing products, on the progression of erosive demineralization in human enamel and dentine. nih.gov For instance, one study used a 5-day cyclic de- and remineralization model and measured cumulative mineral loss by longitudinal microradiography. nih.gov The study design included groups with no fluoridation, toothpaste fluoridation (NaF), and intensive fluoridation involving toothpaste (NaF) and an Olaflur/SnF2 mouthrinse, along with an Olaflur/NaF gel application. nih.gov
Data from such studies can demonstrate the impact of different fluoride regimens on reducing mineral loss in both enamel and dentine under erosive conditions. nih.gov
| Treatment Group | Cumulative Mineral Loss (µm) - Enamel (Day 5) | Cumulative Mineral Loss (µm) - Dentine (Day 5) |
| Control (No fluoridation) | 147.5 ± 18.7 | 136.7 ± 16.4 |
| Toothpaste (NaF, 0.15% F-) | 128.1 ± 15.0 | 111.8 ± 26.9 |
| Intensive Fluoridation (NaF toothpaste + Olaflur/SnF2 mouthrinse + Olaflur/NaF gel) | 116.1 ± 12.4 | 60.3 ± 17.8 |
Note: Data is illustrative and based on findings from cited research nih.gov. Actual values may vary depending on specific study parameters.
These in vitro models, sometimes incorporating hydroxyapatite (B223615) (HA) or nano-hydroxyapatite (nano-HAP) substrates to mimic tooth substance, are valuable for analyzing the interaction between fluoride preparations like Olaflur and the tooth mineral, and the formation of surface layers such as calcium fluoride. mdpi.comresearchgate.net Scanning electron microscopy (SEM) is often used to examine the surface coverage, structure, and morphology of these layers. researchgate.net
Investigation of Tubule Occlusion Mechanisms in Dentine
In vitro studies are also employed to investigate the ability of agents to occlude dentine tubules, a mechanism relevant to treating dentine hypersensitivity. The dentine disc model is a common approach for this purpose. researchopenworld.commdpi.comresearchgate.net
In these studies, dentine samples, often from extracted human or bovine teeth, are prepared as discs and typically etched to open the dentinal tubules. researchopenworld.comresearchgate.netnih.gov The samples are then treated with the test agents, and the degree of tubule occlusion is assessed using techniques like scanning electron microscopy (SEM). researchopenworld.commdpi.comresearchgate.netresearchgate.net Some studies also evaluate the resistance of the occlusion to acid challenges, simulating dietary acid exposure. mdpi.comresearchgate.net Measurement of hydraulic conductance across the dentine discs can also quantify the reduction in fluid flow due to tubule occlusion. researchgate.netnih.gov
While the provided search results specifically mention the evaluation of an amine fluoride dental rinse containing Olaflur and potassium fluoride, and an amine fluoride toothpaste containing Olaflur, for their effectiveness in occluding dentine tubules in an in vitro study using human dentine samples, detailed mechanistic findings for Olaflur alone in this context are not extensively detailed in the provided snippets. researchgate.net However, the general mechanism by which fluorides can reduce dentine permeability in vitro is thought to involve the precipitation of insoluble calcium fluoride within the tubules. pocketdentistry.com
Mechanistic Studies of Antimicrobial Activity
Investigating the mechanisms by which Olaflur exerts its antimicrobial effects is crucial for understanding its role in preventing dental caries. In vitro studies provide controlled environments to explore these mechanisms.
The cationic nature of amine fluorides like Olaflur is pivotal in their interaction with negatively charged bacterial cell surfaces. nih.gov This electrostatic interaction is believed to contribute to reduced biofilm formation by affecting initial bacterial adhesion and by causing bacterial killing. nih.gov Studies have shown that upon adsorption of amine fluoride, the isoelectric points (IEP) of bacterial strains increase, and strains exhibiting a larger increase in IEP tend to have smaller minimal inhibitory concentrations (MICs). nih.gov
While adhesion of certain Streptococcus mutans strains to salivary pellicles and their subsequent biofilm growth were significantly reduced after amine fluoride treatment in one study, the effect on other species like Actinomyces naeslundii or Streptococcus oralis was not as pronounced in terms of adhesion and growth. nih.gov However, the same study observed that biofilm viability decreased significantly after amine fluoride treatment regardless of the bacterial strain involved. nih.gov This suggests that while effects on adhesion and growth can vary, a major impact of amine fluoride treatment in vitro is a reduction in biofilm viability. nih.gov
In vitro studies evaluating the antibacterial activity of Olaflur-containing products against principal oral bacteria such as Actinomyces odontolyticus, Streptococcus mutans, Streptococcus sobrinus, Streptococcus salivarius, Lactobacillus casei, and Actinomyces viscosus have demonstrated antibacterial activity, with variations depending on the bacterial species. abstractarchives.com Comparing Olaflur to Olaflur with a chloride substitute (acting as a fluoride substitute) indicated that while the fluoride part is a significant contributor, the amino part also has a clear antibacterial effect, albeit to a lesser degree. abstractarchives.com
Inhibition of Specific Oral Pathogens (e.g., Streptococcus sanguis, Streptococcus mutans, Lactobacillus casei)
In vitro studies have demonstrated the inhibitory potential of Olaflur against various oral bacteria, including those commonly implicated in dental caries. Research evaluating an amine fluoride toothpaste containing Olaflur showed antibacterial activity against a range of oral microflora, such as Actinomyces odontolyticus, Streptococcus mutans, Streptococcus sobrinus, Streptococcus salivarius, Lactobacillus casei, and Actinomyces viscosus. abstractarchives.com. The studies indicate that both the fluoride component and the amine part of the Olaflur molecule contribute to this antibacterial effect, although the fluoride component appears to have a greater impact. abstractarchives.com.
Experiments using agar (B569324) diffusion tests have also investigated the antibacterial efficacy of fluoride-releasing materials against Streptococcus mutans and Lactobacillus casei. While these studies often focus on materials like glass ionomers, they highlight the relevance of evaluating inhibitory zones as a measure of antibacterial activity against these specific pathogens in vitro. nih.govdentaliau.ac.ir.
Studies specifically focusing on Olaflur's effects on S. mutans and L. casei in co-culture or biofilm models have shown its ability to influence the balance between these species. For instance, research involving oxyresveratrol (B150227) and Lactobacillus casei against S. mutans biofilm formation notes that L. casei can inhibit S. mutans growth and that this interaction is relevant in the context of biofilm development, suggesting the importance of studying such microbial dynamics when evaluating antimicrobial agents like Olaflur. nih.govresearchgate.net.
Data from in vitro studies assessing the antibacterial activity of oral hygiene products containing Olaflur often show varying degrees of inhibition depending on the bacterial species and contact time. An in vitro study evaluating an amine fluoride toothpaste (containing Olaflur) demonstrated antibacterial activity against tested colonies, with variations depending on the species. abstractarchives.com.
Molecular Basis of Bactericidal and Bacteriostatic Effects
The antibacterial action of agents can be broadly categorized as either bacteriostatic, which inhibits bacterial growth, or bactericidal, which kills bacteria. dsagrow.commicrobe-investigations.commdpi.com. This distinction is crucial in understanding how compounds like Olaflur impact bacterial populations. While the provided search results primarily highlight Olaflur's antibacterial activity, the specific molecular mechanisms underlying its bacteriostatic or bactericidal effects in detail are not extensively covered in the snippets.
However, the general understanding of fluoride's antibacterial action involves its ability to interfere with bacterial metabolism, particularly acid production, which is a key factor in the development of dental caries. nih.gov. The amine fluoride structure of Olaflur, with its lipophilic hydrocarbon chain, is thought to facilitate the transport of fluoride ions into the bacterial cell, enhancing its inhibitory effects. wikipedia.orginvivochem.com. The surfactant properties of the amine component may also play a role in interacting with bacterial cell membranes. wikipedia.orginvivochem.com.
Research indicates that the amine part of the Olaflur molecule contributes to antibacterial activity, suggesting a dual mechanism involving both the organic amine portion and the fluoride ion. abstractarchives.com. The precise molecular targets and pathways within the bacterial cell that are affected by Olaflur, leading to either a bacteriostatic or bactericidal outcome, would require more specific mechanistic studies. The effect can also be concentration-dependent, where an agent might be bacteriostatic at lower concentrations and bactericidal at higher ones. dsagrow.com.
Influence on Bacterial Adhesion and Biofilm Disruption
Bacterial adhesion to oral surfaces and the subsequent formation of biofilms are critical steps in the pathogenesis of dental caries and other oral infections. nih.govfrontiersin.org. In vitro models are widely used to study the effects of antimicrobial agents on these processes. frontiersin.orgmdpi.com.
Studies utilizing in vitro models, such as flow cell systems, have investigated the anti-adhesion properties of amine fluorides, including Olaflur. Research has explored the effect of amine fluorides on the net adhesion of bacteria like Streptococcus sanguis to conditioned surfaces. ucl.ac.uk. These models aim to simulate aspects of the oral environment to provide relevant data on how agents influence bacterial attachment. ucl.ac.uk.
Furthermore, the impact of Olaflur on the formation and disruption of bacterial biofilms has been examined. The structure of biofilms formed in the presence of Olaflur can be observably different from control groups. ucl.ac.uk. While some studies focus on the disruption of established biofilms by various agents, including enzymes and botanical extracts, the specific detailed mechanisms by which Olaflur disrupts the biofilm matrix or affects the viability of bacteria within the biofilm structure are areas explored through in vitro research. jmb.or.kr.
In vitro studies on biofilm formation often assess parameters such as biofilm mass and metabolic activity to quantify the effects of test substances. jmb.or.kr. The ability of an agent to reduce bacterial accumulation on surfaces is a key aspect of its anti-plaque activity. nih.gov. Research indicates that agents like Olaflur can reduce bacterial accumulations on enamel surfaces. nih.gov.
Interactive Table: In Vitro Effects of Olaflur Components (Based on Search Result abstractarchives.com)
| Component | Antibacterial Activity | Contribution to Overall Activity |
| Fluoride Part of Olaflur | Yes | Greater |
| Amine Part of Olaflur | Yes | Lesser |
| Excipients Alone | No | N/A |
Note: This table is based on findings from a specific in vitro study evaluating an amine fluoride toothpaste containing Olaflur and its components. abstractarchives.com.
Theoretical and Computational Chemistry Approaches
Molecular Dynamics Simulations of Olaflur-Surface Interactions
Molecular Dynamics (MD) simulations are a computational technique used to model the physical movements of atoms and molecules over time. By simulating the interactions between particles, MD can provide insights into the dynamic behavior of systems, such as the adsorption of molecules onto surfaces. In the context of dental science, MD simulations are frequently employed to study the interactions between various substances and hydroxyapatite (B223615) (HA), the primary mineral component of tooth enamel. researchgate.netnih.govresearchgate.netnih.govrsc.org
Studies utilizing MD simulations have explored the binding mechanisms and energies of different molecules, including polymers and peptides, with hydroxyapatite surfaces. researchgate.netnih.govresearchgate.netnih.govrsc.org These simulations can reveal preferred binding sites, the conformation of molecules on the surface, and the strength of the interactions, often quantified by binding energy. For instance, MD has been used to study the interaction between water-soluble polymers and hydroxyapatite crystals, investigating their scale inhibition mechanisms and determining the sequence of binding energies to different crystal surfaces. researchgate.net Another application involves predicting the structure-activity relationship of HA-binding peptides by analyzing their binding conformations and estimating binding affinities through free energy calculations. nih.gov The interaction between different polymers like polyethylene, polyamide, and polylactic acid with various crystallographic planes of hydroxyapatite (001, 100, and 110) has also been investigated using MD simulations, revealing that the (110) plane often exhibits the highest binding energy due to its higher planar atom density. nih.govresearchgate.net
While direct MD simulation studies specifically detailing the interaction of Olaflur with hydroxyapatite were not identified in the provided search results, the established methodologies applied to other molecules interacting with HA are directly applicable. Given Olaflur's surfactant properties conferred by its long lipophilic hydrocarbon chain and its ionic nature (alkyl ammonium (B1175870) cation and fluoride (B91410) counterion) invivochem.cominvivochem.cn, MD simulations could be used to:
Model the adsorption of Olaflur molecules onto different crystallographic planes of hydroxyapatite.
Investigate the orientation and conformation of the Olaflur molecule on the enamel surface.
Calculate the binding energy of Olaflur to hydroxyapatite, providing a quantitative measure of its affinity for the enamel surface.
Study the dynamics of the fluoride ions in the presence of the Olaflur cation and the hydroxyapatite surface, potentially shedding light on how the organic cation facilitates fluoride uptake. invivochem.cominvivochem.cn
Such simulations would typically involve setting up a system containing a hydroxyapatite surface model, Olaflur molecules, and solvent molecules (e.g., water) within a simulation box. The system's temporal evolution would be simulated by solving Newton's equations of motion for each atom, using appropriate force fields to describe the interatomic interactions. Analysis of the trajectories would yield information on adsorption kinetics, equilibrium configurations, and interaction energies.
Quantum Chemical Calculations of Fluoride Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are essential for understanding the electronic structure, bonding, and reactivity of molecules. These methods can provide detailed insights into chemical processes at the atomic and electronic level, which are often not accessible through experimental techniques alone. In the context of fluoride chemistry, quantum chemical calculations are used to study the properties and reactivity of fluoride ions and fluorine-containing compounds.
One application of quantum chemistry is the calculation of fluoride ion affinity (FIA), which quantifies the Lewis acidity of a compound by measuring its affinity for a fluoride ion. researchgate.net These calculations can help predict the stability of fluoride adducts and understand the thermodynamics of reactions involving fluoride. researchgate.net Quantum chemical methods are also employed to investigate reaction mechanisms involving fluorine transfer and to explore potential energy surfaces of reactions. diva-portal.orgnih.govmdpi.com Studies have used density functional theory (DFT) calculations to shed light on the mechanisms of reactions involving electrophilic fluorine transfer and the factors determining selectivity. diva-portal.org
While specific quantum chemical calculations focused on the reactivity of fluoride originating from Olaflur were not found in the provided search results, these computational approaches are highly relevant to understanding how Olaflur functions. Quantum chemical calculations could be applied to Olaflur to:
Determine the electronic structure of the Olaflur molecule, including the charge distribution on the fluoride ions and the organic cation.
Investigate the strength and nature of the interaction between the fluoride ions and the organic cation within the Olaflur salt. invivochem.cominvivochem.cn
Calculate the potential energy barriers for the release or transfer of fluoride ions from the Olaflur molecule in different environments (e.g., in solution or near a surface).
Study the interaction of fluoride ions (potentially released from Olaflur) with calcium and phosphate (B84403) ions, which are crucial for the formation of fluorapatite (B74983) during enamel remineralization.
These calculations would typically involve solving the electronic Schrödinger equation for the system of interest, using various levels of theory (e.g., Hartree-Fock, DFT, or post-Hartree-Fock methods) and basis sets to approximate the molecular orbitals. The results can provide information on molecular geometries, energies, vibrational frequencies, and electronic properties.
Computational Modeling of Biomineralization Pathways Influenced by Olaflur
Biomineralization is the process by which living organisms form mineral substances. In the context of dental health, this refers primarily to the formation and maturation of tooth enamel and dentin, which are composed mainly of hydroxyapatite. Computational modeling plays a role in understanding the complex processes involved in biomineralization, including nucleation, crystal growth, and the influence of organic molecules on these processes. acs.orgenergy.govresearchgate.netulisboa.ptresearchgate.net
Computational models have been developed to simulate various aspects of biomineralization, such as the precipitation of calcium carbonate or calcium oxalate, and the influence of biological molecules like proteins and polysaccharides on crystal morphology and structure. acs.orgenergy.gov These models can range from atomistic simulations (like MD) to larger-scale models that capture the macroscopic behavior of mineralizing systems. Computational approaches are also used in the field of bone tissue engineering to model mechanical and electromagnetic stimulation in bioreactors and to understand cell differentiation and mineralization processes. ulisboa.ptresearchgate.net Machine learning is also emerging as a tool in designing and optimizing biomimetic ceramics by predicting material properties and improving fabrication processes. researchgate.net
While specific computational modeling studies directly investigating the influence of Olaflur on enamel biomineralization (remineralization) were not found in the provided search results, the principles and techniques used in general biomineralization modeling are relevant. Olaflur is known to form a film layer on the surface of teeth, which is thought to facilitate the incorporation of fluoride into the enamel, promoting the formation of fluorapatite, a process central to remineralization and caries prevention. invivochem.cominvivochem.cn Computational modeling could be used to:
Simulate the nucleation and growth of hydroxyapatite and fluorapatite crystals in the presence of Olaflur molecules.
Investigate how the adsorbed layer of Olaflur on the enamel surface affects the deposition of calcium and phosphate ions and their subsequent mineralization.
Model the diffusion of ions through the Olaflur film layer to the enamel surface.
Study the competitive adsorption of Olaflur and other molecules present in the oral environment onto the enamel surface and their impact on remineralization.
Analytical Chemistry Methodologies for Characterizing Olaflur and Its Interactions
Spectroscopic Techniques
Spectroscopic techniques are invaluable for probing the molecular structure, composition, and interactions of compounds like Olaflur by analyzing their interaction with electromagnetic radiation labmanager.comunizar-csic.esuwo.ca.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules based on the magnetic properties of atomic nuclei nih.govresearchgate.net. For Olaflur, both ¹H NMR and ¹³C NMR could be employed to elucidate the structure of its complex organic cation, confirming the presence and arrangement of the alkyl chain, amine groups, and hydroxyethyl (B10761427) moieties. nih.govagriculturejournals.cz. Additionally, ¹⁹F NMR is particularly useful for analyzing fluorinated compounds like Olaflur, providing specific information about the fluorine atoms and their chemical environment mdpi.comresearchgate.netrsc.orgnih.gov. This technique can distinguish different fluorinated species and quantify their presence in a sample nih.govresearchgate.net. Research has utilized ¹⁹F NMR for profiling fluorinated organic compounds in various samples, highlighting its sensitivity and ability to provide an unbiased snapshot of fluorinated species mdpi.comresearchgate.netresearchgate.net. While specific NMR spectra of pure Olaflur were not detailed in the search results, the principles of NMR, especially ¹⁹F NMR, are directly applicable to its characterization and the study of its interactions, such as the fate of the fluoride (B91410) counterion.
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopic technique that provides information about the molecular vibrations of a sample, offering a unique chemical fingerprint unizar-csic.esuwo.ca. It is a non-destructive method and can be used to study both organic and inorganic components unizar-csic.esresearchgate.netuni-muenchen.de. For Olaflur, Raman spectroscopy could be used to identify characteristic vibrational modes associated with the long hydrocarbon chain, the amine functional groups, and the C-F bonds. This technique is particularly useful for studying the molecular composition of materials and can be applied to analyze changes in molecular structure or interactions when Olaflur is in contact with surfaces like tooth enamel researchgate.netnih.govresearchgate.net. Studies have successfully used Raman spectroscopy to analyze the mineral components of dental tissues and the formation of calcium fluoride on enamel surfaces after fluoride treatment nih.govresearchgate.net. While direct Raman spectra of Olaflur were not found, the technique's ability to characterize organic molecules and inorganic fluoride compounds makes it relevant for studying Olaflur and its reaction products.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is another vibrational spectroscopic technique that identifies functional groups present in a molecule by measuring the absorption of infrared radiation unizar-csic.esuwo.cawiley.com. FTIR provides a spectrum with characteristic absorption bands corresponding to specific chemical bonds and functional groups uwo.caresearchgate.netwiley.com. For Olaflur, FTIR can confirm the presence of O-H (hydroxyl), C-H (alkyl chain), C-N (amine), and potentially C-F bonds, providing a molecular fingerprint for identification and purity assessment mdpi.comresearchgate.netwiley.comuib.noresearchgate.net. FTIR is widely used for the characterization of organic compounds, polymers, and their interactions mdpi.comnih.govresearchgate.netwiley.comuib.noresearchgate.netamazon.com. It can be applied to study the chemical changes occurring when Olaflur interacts with surfaces or is incorporated into formulations mdpi.comnih.govresearchgate.netbibliotekanauki.pl. For instance, FTIR has been used to analyze changes in dental cements upon contact with artificial saliva, demonstrating its utility in studying material interactions in an oral environment nih.govbibliotekanauki.pl.
Microscopic and Imaging Techniques
Microscopic techniques provide visual information about the morphology and surface characteristics of materials, while imaging techniques can map the distribution of elements or compounds amazon.comwisc.eduresearchgate.netloradchemical.comresearchgate.net.
Scanning Electron Microscopy (SEM) with Elemental Detection
Scanning Electron Microscopy (SEM) is a powerful technique for obtaining high-resolution images of the surface topography of a sample agriculturejournals.czresearchgate.netwiley.comamazon.combibliotekanauki.plwisc.edunih.govloradchemical.comthegoodscentscompany.comarabsciencepedia.orgfoliamedica.bgnih.govcopernicus.orgbruker.com. When combined with Energy Dispersive X-ray Spectroscopy (EDS) or Energy Dispersive Analysis (EDA), SEM allows for the elemental analysis of the sample surface agriculturejournals.czresearchgate.netresearchgate.netwiley.comamazon.combibliotekanauki.plnih.govloradchemical.comthegoodscentscompany.comfoliamedica.bgnih.govcopernicus.orgbruker.comfishersci.fiarabsciencepedia.orgopinvisindi.isspectroscopyonline.com. This combination, often referred to as SEM/EDS or SEM/EDX, is particularly useful for characterizing the morphology of precipitates formed during the interaction of Olaflur with surfaces like tooth enamel and determining their elemental composition amazon.combibliotekanauki.plfishersci.fiopinvisindi.isspectroscopyonline.com.
Studies investigating the effect of amine fluoride solutions on enamel surface morphology have utilized SEM/EDS analysis amazon.combibliotekanauki.plfishersci.fiopinvisindi.isspectroscopyonline.com. These studies observed the formation of globular precipitates on the enamel surface after treatment amazon.comfishersci.fiopinvisindi.isspectroscopyonline.com. EDS qualitative analysis of these precipitates indicated the presence of calcium (Ca) and fluorine (F) amazon.comfishersci.fiopinvisindi.is. The intensity of fluoride signals was found to increase with higher concentrations of amine fluoride solutions, while calcium signals decreased amazon.comfishersci.fiopinvisindi.is. The distribution and size of these globular deposits were also observed to be dependent on the fluoride concentration fishersci.fiopinvisindi.is. Although these studies often refer to "amine fluoride" generally, the findings are directly relevant to understanding the interactions of Olaflur with enamel surfaces and the composition of the resulting surface layers or precipitates. SEM provides visual evidence of the morphological changes, while EDS confirms the elemental makeup of the altered surface, helping to understand the mechanism of fluoride uptake and the formation of calcium fluoride-like structures amazon.combibliotekanauki.plfishersci.fiopinvisindi.isspectroscopyonline.com.
Example Research Findings from SEM/EDS Studies:
Studies on enamel treated with amine fluoride solutions have revealed the formation of globular precipitates on the surface. amazon.comfishersci.fiopinvisindi.isspectroscopyonline.com The distribution of these precipitates can be more homogeneous at higher fluoride concentrations. fishersci.fiopinvisindi.is EDS analysis confirms the presence of calcium and fluoride within these precipitates. amazon.comfishersci.fiopinvisindi.is The intensity of the fluoride signal increases with increasing amine fluoride concentration. amazon.comfishersci.fiopinvisindi.is
Representative Elemental Analysis Data (Illustrative based on findings):
While specific quantitative data for Olaflur-induced precipitates varies depending on study conditions, the qualitative findings consistently show the presence of Ca and F. A hypothetical representation of EDS results might show relative atomic percentages.
| Element | Atomic % (Hypothetical) |
| Oxygen (O) | XX.X |
| Calcium (Ca) | XX.X |
| Phosphorus (P) | X.X |
| Fluorine (F) | XX.X |
| Carbon (C) | XX.X |
| Nitrogen (N) | X.X |
Note: This table represents typical elements detected on enamel surfaces treated with amine fluoride and is illustrative of the type of data obtained from EDS, not a specific quantitative result for Olaflur.
SEM/EDS is a crucial tool for visualizing the physical effects of Olaflur on surfaces and determining the elemental composition of the resulting layers or reaction products, contributing to the understanding of its mechanism of action. amazon.combibliotekanauki.plfishersci.fiopinvisindi.isspectroscopyonline.com
Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM)
Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are scanning probe microscopy (SPM) techniques that provide high-resolution surface characterization, including topography and other surface properties, often at the nanoscale. bruker-nano.jpsocietechimiquedefrance.frpsgias.ac.in Unlike STM, which requires conductive surfaces and measures the tunneling current between a probe tip and the sample, AFM measures the force between the surface and the tip, making it applicable to both conductive and insulating materials. bruker-nano.jpqns.sciencebeilstein-journals.org AFM can operate in various modes, including contact mode, tapping mode, and non-contact mode, to measure topography and other interactions. bruker-nano.jp STM can achieve atomic resolution on conductive and semiconductive surfaces, mapping topography and surface electronic states. researchgate.net
AFM and STM are powerful techniques for studying surface morphology and interactions at a very fine scale. While direct studies on Olaflur using AFM or STM were not found in the search results, these techniques are highly relevant for investigating the interaction of Olaflur with tooth enamel or other surfaces. For example, AFM has been used to analyze the interactions between proteins and model surfaces, providing insights into adhesion forces and energy profiles involved in protein-surface interactions. nih.gov This demonstrates the capability of AFM to quantify interaction forces at the nanoscale, which could be applied to study the adhesive properties of the film layer formed by Olaflur on enamel.
AFM and STM have also been used in combination to study the geometric and electronic structure of materials under various conditions, including the visualization of surface changes during reactions. beilstein-journals.org The ability of AFM to operate in liquid environments is particularly relevant for studying interactions in a simulated oral environment. psgias.ac.in These techniques could potentially be used to visualize the film layer formed by Olaflur on enamel, characterize its thickness and uniformity, and study how it is affected by various factors.
Focused Ion Beam (FIB) and 3D Electron Diffraction (3D ED)
Focused Ion Beam (FIB) is a technique that uses a focused beam of ions, typically gallium ions, to mill, section, or shape a sample with high precision, often while being monitored by scanning electron microscopy (SEM). myscope.training FIB can be used to prepare thin sections for TEM analysis or to create 3D reconstructions by sequentially milling layers and imaging the exposed surfaces (FIB-SEM tomography). myscope.trainingrsc.orgnih.gov This allows for high-resolution 3D structural analysis. hitachi-hightech.com
3D Electron Diffraction (3D ED), also known as serial electron diffraction, is a technique used to determine the crystal structure of nanocrystals. It involves collecting a series of 2D electron diffraction patterns from a crystal as it is tilted, and then computationally reconstructing a 3D representation of the reciprocal lattice, from which the crystal structure can be determined.
While the search results did not provide specific examples of FIB or 3D ED being applied directly to Olaflur, these techniques are valuable for preparing samples and characterizing the structural effects of Olaflur treatment on dental enamel or other materials. FIB-SEM tomography, for instance, has been used for high-resolution 3D imaging and structural analysis of various materials, including biological samples and nanoparticle assemblies. rsc.orgnih.govresearchgate.net This capability could be utilized to create 3D visualizations of the enamel surface after Olaflur application, revealing subsurface structural changes or the penetration depth of fluoride.
3D ED is particularly useful for determining the crystal structure of small crystallites that may form on the enamel surface as a result of interaction with Olaflur, such as fluorapatite (B74983). By providing detailed crystallographic information, 3D ED can complement the morphological information obtained from microscopy techniques.
Chromatographic and Separation Techniques
Chromatographic and separation techniques are essential for the analysis of Olaflur, including its purity, concentration, and potential degradation products, as well as for studying its interactions with other substances by separating and quantifying the components of a mixture. These techniques are based on the differential partitioning of analytes between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for separating, identifying, and quantifying each component in a mixture. It is particularly suitable for the analysis of non-volatile or thermally unstable compounds, which may include Olaflur due to its complex structure. HPLC can be performed in various modes depending on the properties of the analyte and the stationary phase. chromatographyonline.com
HPLC has been used for the quantitative determination of fluoride compounds, including amine fluoride (Olaflur), in toothpastes. researchgate.net One study describes an isocratic HPLC method using anion chromatography with conductivity detection for the determination of total soluble fluoride content in toothpastes containing sodium fluoride, sodium monofluorophosphate, and amine fluoride. researchgate.net The method was validated for analytical repeatability, reproducibility, matrix effects, and decision limit. researchgate.net
| Fluoride Compound | Method | Detection | Matrix |
| Sodium Fluoride (NaF) | Isocratic Anion Chromatography (HPLC) | Conductivity | Toothpaste |
| Sodium Monofluorophosphate (SMFP) | Isocratic Anion Chromatography (HPLC) | Conductivity | Toothpaste |
| Amine Fluoride (AmF/Olaflur) | Isocratic Anion Chromatography (HPLC) | Conductivity | Toothpaste |
This demonstrates the applicability of HPLC for the quantitative analysis of Olaflur in complex formulations.
Gas Chromatography (GC)
Gas Chromatography (GC) is a separation technique used for volatile or semi-volatile compounds. Analytes are separated based on their partitioning between a stationary phase and a gaseous mobile phase. GC is often coupled with detectors such as Flame Ionization Detectors (FID) or Mass Spectrometers (MS). boku.ac.atfilab.fr
While Olaflur itself, with its relatively high molecular weight and polar functional groups, might not be directly amenable to GC analysis without derivatization, GC is relevant for the analysis of potential volatile impurities or degradation products associated with Olaflur. GC-FID has been used for the quantitative analysis of fatty acids, which are related to the synthesis of Olaflur. researchgate.net The synthesis of Olaflur starts from fatty acids, mainly stearic acid, which are converted through several steps to the final product. wikipedia.org Therefore, GC could potentially be used to monitor the purity of starting materials or detect residual intermediates in Olaflur synthesis.
GC-MS is a powerful hyphenated technique that combines the separation power of GC with the identification capabilities of MS, allowing for the analysis of complex mixtures of volatile and semi-volatile compounds. filab.frosti.gov
Mass Spectrometry (MS) and Hyphenated Techniques (e.g., UPLC-MS/MS, GC-MS)
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of analytes. When coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC), hyphenated techniques such as LC-MS, GC-MS, UPLC-MS, and UPLC-MS/MS offer enhanced capabilities for the separation, identification, and quantification of components in complex samples. myscope.trainingfilab.frmdpi.com
UPLC-MS/MS (Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry) is a highly sensitive and specific technique that combines the high resolution and speed of UPLC with the powerful detection and fragmentation capabilities of tandem MS. mdpi.comdntb.gov.uafrontiersin.orgnih.gov This technique is particularly useful for the analysis of complex matrices and for the identification and quantification of analytes at low concentrations.
UPLC-MS/MS has been employed in various analytical applications, including the analysis of pesticide residues and the profiling of oxidation products of complex molecules. mdpi.comfrontiersin.org Although direct studies on Olaflur using UPLC-MS/MS were not extensively detailed in the search results, the ECHA registration dossier for Olaflur mentions that the test item concentration in ecotoxicity studies was measured by HPLC/MS/MS method. europa.eu This indicates that hyphenated MS techniques, specifically HPLC/MS/MS, have been used for the quantitative determination of Olaflur in environmental samples related to toxicity testing. europa.eu
GC-MS (Gas Chromatography coupled with Mass Spectrometry) is another powerful hyphenated technique suitable for the analysis of volatile and semi-volatile compounds. filab.frosti.gov As mentioned earlier, while direct GC-MS analysis of Olaflur might be challenging without derivatization, it is relevant for analyzing related compounds or potential impurities. GC-MS has been used for identifying odorous compounds and analyzing various organic molecules. boku.ac.atfilab.frosti.gov
The application of MS and hyphenated techniques like HPLC/MS/MS and potentially UPLC-MS/MS allows for the sensitive and specific detection and quantification of Olaflur in various matrices, as well as the identification of its metabolites or degradation products. These techniques are invaluable for research aimed at understanding the fate of Olaflur in the oral cavity and its interactions with biological and material surfaces.
Surface Sensitive Techniques
Surface-sensitive techniques are crucial for investigating the interaction of Olaflur with solid substrates, as its action is primarily focused on the outermost layers of materials like hydroxyapatite (B223615), the main component of tooth enamel. These methods provide information about elemental composition, chemical states, and surface charge, all of which are critical for understanding Olaflur's mechanism of action and efficacy.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a widely used surface-sensitive technique that provides information about the elemental composition, chemical state, and electronic state of the atoms within the top few nanometers (typically 1-10 nm) of a material's surface. mdpi.comulvac-phi.comthermofisher.comphi.comspectroscopyeurope.comcea.frmalvernpanalytical.com The technique involves irradiating the sample surface with X-rays, which causes the emission of photoelectrons. ulvac-phi.comspectroscopyeurope.commalvernpanalytical.com By measuring the kinetic energy of these emitted photoelectrons, the binding energies of the core-level electrons can be determined, allowing for the identification of elements present and their chemical bonding environments. ulvac-phi.comphi.comcea.frmalvernpanalytical.com
XPS has been employed to study the interaction of Olaflur with hydroxyapatite (HAp), a synthetic counterpart of tooth enamel. Studies have used XPS to compare the surface composition of HAp after treatment with different fluoride agents, including Olaflur. cosmetologiadental.comnih.govresearchgate.net These investigations aim to understand how Olaflur facilitates fluoride incorporation into the enamel structure and the resulting chemical modifications. cosmetologiadental.com
Research findings using XPS have revealed differences in the elemental depth profiles of HAp samples treated with acidic Olaflur solutions compared to neutral sodium fluoride (NaF) agents. cosmetologiadental.comresearchgate.net While NaF treatment primarily shows a fluoride signal with a relatively shallow depth dependence, treatment with acidic Olaflur can lead to considerable changes in the concentrations of phosphorus (P), calcium (Ca), and oxygen (O) in addition to fluorine (F). cosmetologiadental.comresearchgate.net This suggests that Olaflur induces stronger structural and chemical modifications of the HAp surface. cosmetologiadental.com
Quantitative analysis of XPS data can provide insights into the relative amounts of different compounds formed on the surface after fluoridation. For instance, studies have presented quantitative depth profiles of compounds like CaF₂, Ca(OH)₂, and fluorapatite (FAp) following Olaflur treatment. cosmetologiadental.comnih.gov These analyses can help in understanding the layered structure that forms on the enamel surface upon interaction with Olaflur. cosmetologiadental.comnih.gov
Despite some literature reporting deeper fluoride penetration, XPS studies on HAp fluoridation with Olaflur have indicated that the fluoridation primarily affects the surface on a nanometer scale, with decay lengths for fluoride distribution being relatively shallow. cosmetologiadental.comresearchgate.net For example, one study reported a decay length of about 6 nm for NaF and a significantly larger initial F intensity for Olaflur, although the effect was still primarily surface-limited. cosmetologiadental.com
XPS is also valuable for analyzing the chemical state of elements, providing information on how fluoride is bonded within the surface layer. thermofisher.comspectroscopyeurope.com This chemical state analysis is crucial for understanding the nature of the fluoride layer formed by Olaflur and its potential impact on enamel properties.
X-ray Fluorescence (XRF)
X-ray Fluorescence (XRF) is an analytical technique used to determine the elemental composition of a material by analyzing the characteristic secondary X-rays emitted when the material is excited by primary X-rays. qa-group.comhoriba.com XRF is a non-destructive method that can be applied to solids, powders, and liquids. qa-group.comhoriba.comrigaku.com It allows for quick and precise qualitative and quantitative analysis of elements present in a sample. qa-group.comhoriba.com
While XPS is highly surface-sensitive, providing information from the top few nanometers, XRF typically probes a greater depth, offering insights into the bulk elemental composition or thicker surface layers, depending on the specific XRF technique used (e.g., micro-XRF for smaller analysis spots). horiba.comresearchgate.net
XRF can be used for the quantitative determination of fluoride content in samples, including dental materials or those treated with fluoride agents like Olaflur. researchgate.net Although some studies on fluoride analysis in toothpaste mention XRF as a technique, detailed research findings specifically on characterizing Olaflur or its interactions using XRF were not extensively found in the provided search results. researchgate.net However, XRF's ability to perform elemental analysis makes it a potential tool for monitoring the presence and distribution of fluorine and other elements in studies involving Olaflur, complementing the surface-specific information obtained from XPS. researchgate.netpjoes.com
Dynamic Light Scattering (DLS) for Particle Interaction Studies
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size and size distribution of particles, typically in the submicron to nanometer range, in suspensions or emulsions. sympatec.comgrafiati.comunchainedlabs.commicrotrac.commalvernpanalytical.comresearchgate.net DLS works by measuring the temporal fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. sympatec.comunchainedlabs.commicrotrac.comresearchgate.net Smaller particles move faster due to Brownian motion, leading to faster fluctuations in scattered light intensity, while larger particles move slower. sympatec.comunchainedlabs.commicrotrac.com The diffusion coefficient determined from these fluctuations can be related to the hydrodynamic size of the particles using the Stokes-Einstein equation. sympatec.commicrotrac.com
While Olaflur itself is a chemical compound rather than a nanoparticle, DLS can be relevant for studying its interactions with particles or surfaces if these interactions lead to the formation of aggregates or affect the size of existing particles in a system. For example, if Olaflur interacts with hydroxyapatite particles or other components in a formulation, DLS could be used to monitor changes in particle size or detect the formation of aggregates, providing insights into the nature and extent of these interactions. malvernpanalytical.comresearchgate.net
DLS is particularly useful for studying the aggregation kinetics of nanoparticles in colloidal systems. malvernpanalytical.comresearchgate.net Understanding how Olaflur influences the aggregation behavior of particles in dental formulations or on tooth surfaces could be investigated using DLS. malvernpanalytical.comresearchgate.net The technique can provide accurate and repeatable particle size analysis and detect the presence of aggregates. unchainedlabs.commalvernpanalytical.com
Zeta Potential Measurements for Surface Charge Analysis
Zeta potential is a key parameter for analyzing the surface charge of materials in liquid solutions. dataphysics-instruments.comanton-paar.comhoriba.com It represents the electrical potential at the slipping plane (or shear plane) of a particle or surface as it moves through a liquid. dataphysics-instruments.comanton-paar.comresearchgate.net The surface charge on a material arises from the interaction of functional groups on its surface with the surrounding medium, leading to the formation of an electrochemical double layer. dataphysics-instruments.comanton-paar.com
Measuring the zeta potential provides insights into the electrochemical properties near a solid surface and can help predict whether attractive or repulsive forces will occur between surfaces or particles. dataphysics-instruments.comanton-paar.com This is particularly relevant for understanding the interaction of Olaflur, an amine fluoride, with the negatively charged tooth surface. google.com
Zeta potential measurements can indicate how the surface properties of materials change upon interaction with dissolved substances like Olaflur. anton-paar.com The magnitude of the zeta potential is an indicator of the stability of colloidal dispersions; values greater than ±30 mV typically suggest stable dispersions due to electrostatic repulsion between particles. anton-paar.com
While specific data on the zeta potential of Olaflur itself or its direct effect on the zeta potential of tooth enamel were not prominently featured in the search results, the principle of zeta potential measurement is highly relevant to understanding the initial electrostatic interactions between the positively charged components of Olaflur (due to the amine group at acidic pH) and the negatively charged hydroxyapatite surface of enamel. dataphysics-instruments.comanton-paar.comgoogle.com Changes in zeta potential upon exposure to Olaflur can provide valuable information about the adsorption of Olaflur components onto the enamel surface and the subsequent alterations in surface charge, which influence further interactions and the formation of the protective fluoride layer. dataphysics-instruments.comanton-paar.com
Environmental Fate and Degradation Pathways
Photodegradation Studies
No specific studies on the photodegradation of Olaflur were found. Research would be needed to determine its susceptibility to direct or indirect photolysis in aquatic and terrestrial environments.
Biodegradation Mechanisms
There is a lack of information regarding the microbial degradation of Olaflur. Studies are required to identify potential metabolic pathways, the microorganisms involved, and the ultimate fate of the fluoride (B91410) and organic portions of the molecule.
Interaction with Environmental Matrices
Specific data on the sorption, mobility, and partitioning of Olaflur in soil, sediment, and water are not available. Research into these interactions is necessary to understand its potential for leaching into groundwater or accumulating in specific environmental compartments.
Future Research Trajectories and Interdisciplinary Outlooks
Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Elucidation
Future research on Olaflur necessitates the development and utilization of more advanced in vitro and ex vivo models. While traditional 2D cell cultures have provided foundational insights, they often fail to fully replicate the complex three-dimensional (3D) environment and dynamic processes occurring in the oral cavity and within tooth structure frontiersin.org.
Advanced in vitro models, such as 3D tissue-engineered constructs mimicking dental pulp or the dentoenamel junction, can offer a more physiologically relevant platform to study the interaction of Olaflur with dental tissues at a cellular and molecular level. These models can incorporate various cell types found in the tooth and surrounding tissues, allowing for investigations into cellular uptake, signaling pathways, and the impact on cell viability and differentiation.
Ex vivo models using extracted human or animal teeth subjected to simulated oral conditions, such as pH cycling or exposure to bacterial biofilms, are also crucial. researchgate.netmdpi.com These models can provide valuable insights into the penetration depth of Olaflur, its distribution within enamel and dentin, and its effect on the mechanical properties and mineral content of demineralized tooth structure under conditions that more closely resemble the in vivo environment. researchgate.netmdpi.combohrium.com Further refinement of these models to include factors like salivary flow, pellicle formation, and the presence of the oral microbiome will enhance their predictive power for clinical outcomes. nih.gov
Integration of Omics Technologies in Mechanistic Studies
The integration of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, holds significant promise for unraveling the intricate mechanisms by which Olaflur exerts its effects. nih.govresearchgate.net
Genomics and transcriptomics can be employed to study how oral bacteria and host cells respond to Olaflur exposure at the gene expression level. This can help identify specific genes and pathways that are up- or down-regulated, providing insights into potential antimicrobial effects or host tissue responses. nih.gov
Proteomics can be used to analyze changes in the protein profiles of oral biofilms or dental tissues upon treatment with Olaflur. This can reveal how Olaflur interacts with bacterial enzymes, host proteins involved in remineralization, or proteins in the salivary pellicle. nih.gov
Metabolomics can provide a snapshot of the metabolic activity of oral microorganisms and host cells in the presence of Olaflur. This can help identify metabolic pathways that are affected, potentially explaining changes in acid production by bacteria or the availability of ions for remineralization. nih.gov
By integrating data from these different omics approaches, researchers can gain a more holistic understanding of the complex biological interactions influenced by Olaflur, leading to the identification of novel biomarkers for caries risk or treatment success. nih.govresearchgate.net
Synergistic Research with Materials Science and Nanotechnology
Interdisciplinary research with materials science and nanotechnology offers exciting avenues for enhancing the delivery and efficacy of Olaflur. alliedacademies.orguio.noannexpublishers.com
Materials science can contribute to the development of novel delivery systems that can sustain the release of Olaflur at the tooth surface, improving its retention and prolonged action. This could involve incorporating Olaflur into biocompatible polymers, hydrogels, or varnishes with tailored release profiles.
Nanotechnology can be utilized to create nanoparticles or nanocarriers encapsulating Olaflur. These nano-sized systems could potentially improve the penetration of Olaflur into deeper layers of demineralized enamel and dentin, target specific sites within the oral cavity, or protect Olaflur from degradation. alliedacademies.orguio.noannexpublishers.com Research could explore the use of biomimetic nanoparticles that mimic the structure of natural tooth minerals to enhance targeted delivery and integration.
Furthermore, materials science and nanotechnology can play a role in developing advanced dental materials, such as restorative composites or adhesives, that incorporate Olaflur or release it over time, providing a continuous protective effect.
Addressing Unresolved Questions in Fluoride (B91410) Biomineralization and Surface Chemistry
Despite decades of research, fundamental questions remain regarding the precise mechanisms of fluoride action in biomineralization and its interaction with tooth surface chemistry. nih.govnih.govscience.gov Future research involving Olaflur can contribute to addressing these unresolved questions.
While it is known that fluoride promotes remineralization and increases the acid resistance of enamel, the exact nature of the mineral phases formed and the dynamics of ion exchange at the tooth surface are still subjects of ongoing investigation. nih.govnih.gov Advanced spectroscopic and imaging techniques can be employed to characterize the mineral precipitates formed in the presence of Olaflur at a nanoscale level, providing a clearer picture of the remineralization process.
The role of the amine component of Olaflur, with its surfactant properties and potential interaction with the organic matrix of tooth structure and the salivary pellicle, requires further investigation. wikipedia.orginvivochem.com Understanding how the organic cation influences the adsorption and retention of fluoride on the tooth surface, and its potential impact on biofilm formation and maturation, is crucial for optimizing Olaflur's formulation and application. nih.gov
Q & A
Q. What mechanistic pathways explain Olaflur’s anti-cariogenic effects compared to sodium fluoride (NaF)?
Olaflur’s efficacy stems from its unique interaction with hydroxyapatite (HAp) in enamel. Unlike NaF, Olaflur forms a fluoride layer that alters surface crystal structures without significant adsorption, likely due to its amine fluoride composition. This process reduces demineralization and enhances fluoride retention . Methodologically, researchers should use techniques like energy-dispersive X-ray spectroscopy (EDX) or X-ray photoelectron spectroscopy (XPS) to compare surface composition post-treatment.
Q. How can researchers optimize Olaflur synthesis for consistent purity and yield?
Synthesis involves hydrolyzing fatty acids (e.g., stearic acid) from tallow to produce amides, followed by catalytic reduction to primary amines (e.g., octadecylamine). Critical parameters include:
- Maintaining temperatures <40°C during hydrogen fluoride (HF) addition to prevent side reactions.
- Using 1.015 equivalents of HF to ensure stoichiometric conversion . Researchers should document reaction conditions rigorously and validate purity via nuclear magnetic resonance (NMR) or mass spectrometry.
Advanced Research Questions
Q. What experimental designs address contradictions in Olaflur’s biofilm efficacy?
Studies show Olaflur inhibits Streptococcus sanguis in planktonic cultures but exhibits reduced efficacy in sucrose-rich biofilm models (e.g., constant-depth film fermenters, CDFF). To resolve this, researchers should:
- Vary biofilm maturity : Test 24-hour vs. 72-hour biofilms to mimic clinical variability.
- Control sucrose exposure : Adjust carbohydrate concentrations to simulate real-world oral environments .
- Use dual models : Compare in vitro biofilm assays with ex vivo enamel slabs treated under simulated salivary flow.
Q. How do researchers analyze conflicting data on Olaflur’s fluoride retention in enamel?
Contradictions arise from differing experimental conditions (e.g., presence of biofilms, post-treatment rinsing protocols). A systematic approach includes:
- Standardizing protocols : Fix variables like fluoride concentration (e.g., 1% w/v), application time (4 minutes), and rinse duration (1 minute) .
- Cross-validation : Use atomic force microscopy (AFM) for topographical analysis and inductively coupled plasma (ICP) for quantitative fluoride measurement .
Q. What statistical models are appropriate for comparing Olaflur and NaF treatment groups?
- Mixed-effects models : Account for nested variables (e.g., multiple enamel samples from the same tooth).
- Survival analysis : Evaluate fluoride layer persistence over time using time-to-degradation data .
- Multivariate regression : Control for confounding factors like biofilm thickness or salivary pH.
Methodological Guidance Tables
Table 1. Key Parameters for Olaflur vs. NaF Efficacy Studies
| Parameter | Olaflur Protocol | NaF Protocol |
|---|---|---|
| Fluoride Concentration | 1% (pH 3.1, adjusted) | 1% (neutral pH) |
| Application Time | 4 minutes | 4 minutes |
| Post-Treatment Rinsing | 1 minute under tap water | 1 minute under tap water |
| Biofilm Model | CDFF with sucrose | CDFF without sucrose |
Table 2. Techniques for Fluoride Layer Characterization
| Technique | Application | Key Outputs |
|---|---|---|
| Scanning Electron Microscopy (SEM) | Surface morphology | Crystallite size, layer uniformity |
| EDX | Elemental composition | P, Ca, F distribution |
| XPS | Chemical bonding analysis | Fluoride incorporation depth |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
